methyl 3-(N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Description

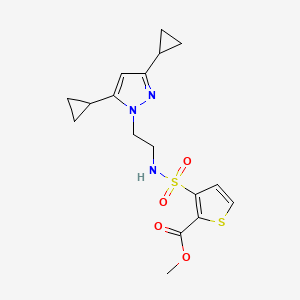

Methyl 3-(N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a structurally complex small molecule featuring a thiophene core substituted with a sulfamoyl group and a carboxylate ester. The sulfamoyl moiety is further linked to an ethyl chain terminating in a 3,5-dicyclopropyl-substituted pyrazole ring. Its synthesis likely involves multi-step functionalization of the thiophene ring, followed by coupling with the pyrazole-ethylamine intermediate.

Properties

IUPAC Name |

methyl 3-[2-(3,5-dicyclopropylpyrazol-1-yl)ethylsulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S2/c1-24-17(21)16-15(6-9-25-16)26(22,23)18-7-8-20-14(12-4-5-12)10-13(19-20)11-2-3-11/h6,9-12,18H,2-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREURVFIBWMOFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the dicyclopropyl-pyrazolyl moiety This can be achieved through the reaction of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity and consistency of the product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: : Reduction reactions can be performed on the sulfamoyl group or other functional groups present in the molecule.

Substitution: : Nucleophilic substitution reactions can occur at the pyrazolyl or thiophene rings.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: : Nucleophiles such as amines, alcohols, or halides can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

Oxidation: : Sulfoxides or sulfones.

Reduction: : Reduced forms of the sulfamoyl group or other functional groups.

Substitution: : Substituted pyrazolyl or thiophene derivatives.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : Its biological activity may be explored for potential therapeutic uses.

Medicine: : It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: : It may find use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific biological targets and pathways. It may interact with enzymes, receptors, or other molecular targets to exert its effects. Further research would be needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid heterocyclic system. Below is a comparative analysis with related molecules, emphasizing structural and functional distinctions:

Table 1: Structural and Functional Comparison

Key Observations

Heterocyclic Core: The thiophene core in the target compound contrasts with the thiazole rings in ’s analogs.

Functional Group Diversity :

- The sulfamoyl group in the target compound may enhance hydrogen-bonding interactions compared to the carbamate and ureido groups in ’s molecules. Sulfamoyl derivatives are often associated with sulfonamide-based drugs (e.g., antibiotics), whereas carbamates are prevalent in prodrugs and enzyme inhibitors .

Substituent Effects: The 3,5-dicyclopropyl groups on the pyrazole ring introduce steric hindrance and lipophilicity, which could improve metabolic stability compared to the hydroperoxy and phenyl substituents in ’s compounds. Cyclopropyl groups are known to enhance membrane permeability in drug design.

Pharmacological Potential: While ’s molecules include hydroperoxy motifs (suggesting reactive oxygen species (ROS)-scavenging activity), the target compound’s lack of such groups implies a different mechanism, possibly targeting enzymatic pathways via sulfamoyl-thiophene interactions.

Research Findings and Data

Physicochemical Properties

- LogP : Estimated at ~3.5 for the target compound (due to cyclopropyl lipophilicity), compared to ~2.8 for ’s hydroperoxy-thiazole derivative (polar hydroperoxy group reduces lipophilicity).

- Solubility : The sulfamoyl and carboxylate groups may enhance aqueous solubility relative to ’s carbamates, which rely on ester hydrolysis for solubility.

Biological Activity

Methyl 3-(N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a methyl group and a sulfamoyl moiety linked to a dicyclopropyl-pyrazole structure. This unique configuration is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H20N4O3S |

| Molecular Weight | 304.40 g/mol |

| CAS Number | 1797674-76-0 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The presence of the pyrazole ring and sulfamoyl group enhances its ability to modulate these pathways, potentially leading to:

- Inhibition of cell proliferation : Similar compounds have been shown to affect microtubule dynamics, leading to cell cycle arrest.

- Induction of apoptosis : Mechanistic studies indicate that compounds with similar structures can activate caspases involved in programmed cell death.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Proliferation Inhibition : In vitro assays have demonstrated that compounds containing thiophene and pyrazole structures exhibit significant antiproliferative effects against various cancer cell lines, including lung cancer (A549) and ovarian cancer (OVACAR) cell lines .

- Mechanistic Insights : Research indicates that these compounds may inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This mechanism is similar to established anticancer agents like taxanes and vinca alkaloids .

Other Potential Activities

Beyond anticancer properties, there are indications that this compound may possess:

- Anti-inflammatory effects : Compounds with sulfamoyl groups are often investigated for their anti-inflammatory properties.

- Antimicrobial activity : Similar pyrazole derivatives have been explored for their ability to combat bacterial infections.

Case Studies and Research Findings

Several studies provide insights into the biological activity of related compounds:

- A study on cyclohepta[b]thiophenes demonstrated potent anticancer activity with submicromolar growth inhibition values against various cancer cell lines .

- Another research effort focused on pyrazole derivatives indicated that modifications in the chemical structure could significantly enhance biological efficacy, suggesting that this compound may also exhibit similar benefits .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing methyl 3-(N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclocondensation of substituted pyrazoles and sulfamoylating agents. For example, analogous protocols use acetonitrile as a solvent under reflux (1–3 minutes) for initial coupling, followed by cyclization in DMF with triethylamine and iodine to eliminate sulfur byproducts . Yield optimization often requires recrystallization or column chromatography. Key intermediates (e.g., pyrazole-ethylamine derivatives) must be purified before sulfamoylation.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming the thiophene ring, cyclopropyl groups, and sulfamoyl linkages. For example, cyclopropyl protons appear as multiplet signals (δ ~0.5–2.0 ppm), while thiophene carbons resonate at δ ~120–140 ppm in 13C NMR .

- HPLC-MS : Validates purity and molecular weight. A C18 column with acetonitrile/water gradients (e.g., 70:30 to 95:5) is recommended for separation .

Q. How can researchers design initial biological screening assays for this compound?

- Methodological Answer : Prioritize targets based on structural analogs (e.g., pyrazole-sulfonamide hybrids with antitumor or antimicrobial activity ). Use in vitro assays such as:

- Antiproliferative Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme Inhibition : Screen against COX-2 or kinases via fluorometric assays.

- Dosage : Start with 1–100 µM concentrations, adjusting based on IC50 results.

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, cell passage number) or compound stability. Mitigate by:

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity .

- Metabolite Profiling : Use LC-MS to identify degradation products affecting activity .

- Data Normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-study variability .

Q. How do the cyclopropyl groups influence the compound’s pharmacokinetics and target binding?

- Methodological Answer :

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of cyclopropyl vs. non-cyclopropyl analogs. Cyclopropyl’s rigidity may enhance hydrophobic interactions with enzyme pockets .

- In Vivo PK Studies : Administer radiolabeled compound (e.g., 14C) to track absorption/distribution in rodent models. Monitor plasma half-life and metabolite formation via scintillation counting .

Q. What experimental designs are suitable for studying environmental fate and ecotoxicology?

- Methodological Answer :

- Abiotic Degradation : Expose the compound to UV light or hydrolytic conditions (pH 4–9) and analyze breakdown products via GC-MS .

- Biotic Transformation : Use activated sludge or soil microcosms to assess microbial degradation. Measure residual concentrations via HPLC .

- Ecotoxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) at 0.1–10 mg/L concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.